molecular formula C8H9BF3KO2 B2625492 Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide CAS No. 1448675-13-5

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide

Cat. No.: B2625492
CAS No.: 1448675-13-5
M. Wt: 244.06
InChI Key: KMYDHLDQFPVKLC-UHFFFAOYSA-N
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Description

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide ( 1448675-13-5) is a specialized organoboron compound with the molecular formula C₈H₉BF₃KO₂ and a molecular weight of 244.06 g/mol . This reagent belongs to the class of potassium trifluoroborate salts, which are valued in synthetic chemistry for their enhanced stability and reactivity compared to boronic acids. The compound is characterized by a trifluoroborate group linked to a (4-methoxyphenoxy)methyl functional group, making it a versatile building block for constructing complex molecular architectures. Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone method for forming carbon-carbon bonds . The electron-rich 4-methoxyphenoxy moiety in its structure makes it particularly useful for introducing aromatic ether components into target molecules, a feature highly relevant in pharmaceutical and materials science research . This compound serves as a key synthetic intermediate for modifying aromatic systems and developing novel ligands for catalysis. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

potassium;trifluoro-[(4-methoxyphenoxy)methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDHLDQFPVKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1=CC=C(C=C1)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide typically involves the reaction of 4-methoxyphenol with boron trifluoride etherate, followed by the addition of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The final product is purified through recrystallization and other separation techniques to obtain a high-purity compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Structural and Electronic Variations

Aryl-Substituted Trifluoroborates
  • Potassium (4-Methoxyphenyl)trifluoroborate

    • Molecular Formula : C₇H₇BF₃KO
    • Molecular Weight : 234.15 g/mol
    • CAS : 236388-46-8 (similarity score 0.92) .
    • Key Difference : Lacks the methylene-oxygen bridge present in the target compound, leading to reduced steric bulk and altered electronic effects. The direct para-methoxy substitution on the phenyl ring provides moderate electron-donating effects .
  • Potassium Trifluoro(4-phenoxyphenyl)boranuide Molecular Formula: C₁₂H₁₀BF₃KO CAS: 1187951-62-7 (similarity score 0.90) . Key Difference: Incorporates a phenoxy group instead of methoxy, increasing aromatic conjugation and lipophilicity. This may enhance solubility in organic solvents but reduce reactivity in polar media .
  • Potassium Trifluoro(3-methoxyphenyl)borate Molecular Formula: C₇H₇BF₃KO CAS: 438553-44-7 (similarity score 0.90) .
Biphenyl and Polyaromatic Derivatives
  • Potassium Trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide
    • Molecular Formula : C₁₃H₁₁BF₃KO
    • CAS : 2641239-09-8 .
    • Key Difference : The biphenyl backbone extends conjugation, which may improve stability but reduce solubility in aqueous systems. The 4'-methoxy group maintains electron-donating properties similar to the target compound .
Fluorinated Analogues
  • Potassium Trifluoro[(4-fluorophenyl)methyl]boranuide

    • Molecular Formula : C₇H₆BF₄K
    • CAS : 1494466-28-2 .
    • Key Difference : Fluorine's electronegativity decreases electron density at the boron center, making this compound less reactive in electron-demanding reactions compared to methoxy-substituted derivatives .
  • Potassium Trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide

    • Molecular Formula : C₇H₃BF₇K
    • Molecular Weight : 270.0 g/mol .
    • Key Difference : The trifluoromethyl group introduces strong electron-withdrawing effects, drastically altering reactivity profiles for use in electrophilic substitution reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Potassium Trifluoro[(4-Methoxyphenoxy)methyl]boranuide 249.12 Not reported Moderate in polar aprotic solvents
Potassium (4-Methoxyphenyl)trifluoroborate 234.15 296–301 High in THF, DMF
Potassium Trifluoro(4-fluorophenyl)boranuide 188.01 Not reported High in dichloromethane
Potassium (Methoxymethyl)trifluoroborate 175.99 Not reported High in water, methanol

Biological Activity

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide, with the molecular formula C7_7H7_7BF3_3KO, is a member of the organoboron family and has garnered attention for its potential biological activities. This compound is characterized by the presence of a boron atom bonded to organic groups, specifically a 4-methoxyphenoxy group, which may influence its reactivity and biological interactions.

  • Molecular Weight : 214.036 g/mol
  • CAS Number : 192863-36-8
  • IUPAC Name : potassium;trifluoro-(4-methoxyphenyl)boranuide
  • Purity : ≥98.0% (HPLC)

The biological activity of this compound is primarily attributed to its role as a nucleophilic boron reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

  • Oxidative Addition : The boron atom coordinates with a palladium catalyst.
  • Transmetalation : The organic group is transferred to the palladium.
  • Reductive Elimination : The final product is formed, which can exhibit biological activity depending on the substituents involved.

1. Pharmaceutical Development

This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to facilitate carbon-carbon bond formation makes it valuable in drug development processes.

Toxicological Studies

Toxicological investigations into related organotrifluoroborates have shown minimal adverse effects at therapeutic doses. For instance, studies involving potassium thiophene-3-trifluoroborate reported no significant changes in liver and kidney function markers after administration . Such findings may be extrapolated to infer a favorable safety profile for this compound, although specific studies are necessary for conclusive evidence.

Research Findings and Case Studies

StudyCompoundFindings
Potassium thiophene-3-trifluoroborateNo significant toxicity observed; potential as serine protease inhibitor
This compoundUsed in synthesis of pharmaceuticals; mechanism involves Suzuki-Miyaura coupling
General organotrifluoroboratesIndicated potential antinociceptive properties based on structural analogies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via transmetallation or nucleophilic substitution. A common approach involves reacting (4-methoxyphenoxy)methyllithium with potassium trifluoroborate salts in anhydrous THF at low temperatures (-78°C) under inert atmosphere . Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identifies the methoxyphenoxy group (δ ~3.8 ppm for OCH3, aromatic protons at δ 6.8–7.2 ppm) and boron-bound methylene (δ ~2.5 ppm) .
  • 19F NMR : Confirms trifluoroborate structure (δ ~-135 ppm, quartets) .
  • FT-IR : B-F stretching vibrations (~1450 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • X-ray crystallography (if crystalline): Validates molecular geometry and boron coordination .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store under inert gas (argon) at -20°C in airtight, desiccated containers. Avoid exposure to moisture or acids, which hydrolyze the trifluoroborate group to boric acid. Decomposition is monitored via 19F NMR .

Advanced Research Questions

Q. How do steric/electronic effects of the 4-methoxyphenoxy group influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodology :

  • Electronic Effects : The electron-donating methoxy group enhances aryl electrophile activation but may reduce oxidative addition rates with electron-deficient partners. Compare coupling yields using Pd(PPh3)4 vs. Pd(OAc)2 with SPhos ligand .
  • Steric Effects : The bulky substituent can hinder transmetallation. Test solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to optimize steric accommodation .
  • Contradiction Resolution : If literature reports conflicting yields, verify boronate:aryl halide stoichiometry (1:1.2–1.5) and base selection (K2CO3 vs. CsF) .

Q. What strategies mitigate hydrolysis during aqueous workup?

  • Methodology :

  • pH Control : Maintain neutral pH during extraction (use saturated NaHCO3 instead of HCl).
  • Phase Transfer Catalysts : Add tetrabutylammonium bromide to stabilize the boranuide in organic phases .
  • Alternative Solvents : Replace water with brine or anhydrous MgSO4 for drying .

Q. How can computational modeling predict reactivity in C–H borylation reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states using Gaussian09 with B3LYP/6-31G(d) basis set. Analyze Fukui indices to predict regioselectivity at the methylene boron site .
  • Contradiction Analysis : If experimental vs. computational results diverge, re-evaluate solvent effects (PCM model) or counterion interactions (K+ coordination) .

Q. What are non-cross-coupling applications (e.g., in photoredox catalysis or materials science)?

  • Methodology :

  • Photoredox Systems : Test as a radical precursor under blue LED irradiation with Ru(bpy)3Cl2. Monitor trifluoromethyl radical formation via EPR .
  • Polymer Functionalization : Incorporate into conjugated polymers via Heck coupling; analyze thermal stability (TGA) and optoelectronic properties (UV-Vis, cyclic voltammetry) .

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